molecular formula C12H21NO2S B595028 1-Adamantaneethylsulfonamide CAS No. 1283719-69-6

1-Adamantaneethylsulfonamide

Cat. No.: B595028
CAS No.: 1283719-69-6
M. Wt: 243.365
InChI Key: QFLOGJHFNSMGRS-UHFFFAOYSA-N
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Description

The adamantane moiety, known for its rigid and bulky structure, imparts unique physical and chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Mechanism of Action

Target of Action

1-Adamantaneethylsulfonamide is a derivative of adamantane, which is a synthetic steroid. The primary targets of adamantane derivatives are often viral proteins, such as the M2 protein in influenza A virus . .

Mode of Action

The mode of action of adamantane derivatives typically involves inhibiting the function of their target proteins. For instance, amantadine, an adamantane derivative, inhibits the M2 protein, preventing the virus from replicating within host cells . .

Biochemical Pathways

Adamantane derivatives can affect various biochemical pathways depending on their specific targets. For example, amantadine affects the viral replication pathway by inhibiting the M2 protein

Pharmacokinetics

The pharmacokinetics of adamantane derivatives can vary. These compounds are often lipophilic, which can enhance their bioavailability . .

Result of Action

The result of the action of adamantane derivatives depends on their specific targets and modes of action. For example, amantadine’s inhibition of the M2 protein results in the prevention of viral replication

Preparation Methods

The synthesis of 1-Adamantaneethylsulfonamide typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward route to sulfonamides . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods often employ similar strategies but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Adamantaneethylsulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

1-Adamantaneethylsulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biological processes.

    Medicine: Due to its potential antiviral and antibacterial properties, it is being explored as a candidate for drug development.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the production of polymers and other advanced materials.

Comparison with Similar Compounds

1-Adamantaneethylsulfonamide can be compared with other adamantane derivatives and sulfonamide compounds. Similar compounds include:

    Amantadine: Known for its antiviral properties, particularly against influenza A.

    Sulfonamides: A broad class of compounds with antibacterial activity. The uniqueness of this compound lies in its combination of the adamantane structure with the sulfonamide group, which imparts distinct physical and chemical properties that are not found in other compounds.

Properties

IUPAC Name

2-(1-adamantyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2S/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLOGJHFNSMGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735085
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283719-69-6
Record name 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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